molecular formula C7H9BrN2 B13932540 4-Bromo-1-cyclobutyl-1H-imidazole

4-Bromo-1-cyclobutyl-1H-imidazole

Cat. No.: B13932540
M. Wt: 201.06 g/mol
InChI Key: MPNGEZZHPIVPOO-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclobutyl-1H-imidazole is a heterocyclic compound featuring a bromine atom at the 4-position of the imidazole ring and a cyclobutyl group at the 1-position. This structure combines electronic modulation via bromine’s electronegativity with steric effects from the cyclobutyl moiety, making it a versatile intermediate in medicinal chemistry and materials science. Its unique substitution pattern distinguishes it from other bromoimidazole derivatives, particularly in terms of steric bulk and conformational constraints imposed by the cyclobutyl group.

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

4-bromo-1-cyclobutylimidazole

InChI

InChI=1S/C7H9BrN2/c8-7-4-10(5-9-7)6-2-1-3-6/h4-6H,1-3H2

InChI Key

MPNGEZZHPIVPOO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-cyclobutyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with a brominated imidazole precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, resulting in the formation of 4-Bromo-1-cyclobutyl-1H-imidazole .

Industrial Production Methods

Industrial production of 4-Bromo-1-cyclobutyl-1H-imidazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-cyclobutyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-cyclobutyl-1H-imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclobutyl-1H-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aryl Substituents

  • 4-Bromo-1-(4-fluorophenyl)-1H-imidazole (CAS: 623577-59-3): This compound replaces the cyclobutyl group with a 4-fluorophenyl substituent. The fluorophenyl group enhances π-π stacking interactions in biological systems, making it useful in drug discovery. Molecular Weight: 241.06 g/mol Purity: >98% Applications: Used in enzyme inhibition studies targeting receptors like IDO1 .
  • 1-(4-Bromobenzyl)-2-(4-bromophenyl)-1H-benzimidazole :
    This benzimidazole derivative incorporates bromine on both the benzyl and phenyl groups. Its extended aromatic system enhances rigidity, contrasting with the smaller imidazole core of the target compound. Such structural differences impact solubility and binding affinity .

Alkyl-Substituted Bromoimidazoles

  • 4-Bromo-1-ethyl-1H-imidazole (CAS: 875340-91-3):
    The ethyl group introduces minimal steric hindrance, resulting in higher reactivity in alkylation and cross-coupling reactions compared to the cyclobutyl derivative. This compound is a common intermediate in synthesizing larger imidazole-based frameworks .

    • Molecular Formula : C₅H₇BrN₂
    • Synthetic Utility : Used in Pd-catalyzed coupling reactions .
  • 4-Bromo-1-methyl-1H-imidazole (CAS: 25676-75-9):
    The methyl group offers even lower steric bulk, facilitating rapid functionalization. However, its simplicity limits applications in targeted drug design compared to cyclobutyl-substituted derivatives .

Data Tables

Table 1: Physical and Chemical Properties of Selected Bromoimidazoles

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications References
4-Bromo-1-cyclobutyl-1H-imidazole C₇H₉BrN₂ 201.07 (calc.) N/A Medicinal chemistry
4-Bromo-1-(4-fluorophenyl)-1H-imidazole C₉H₆BrFN₂ 241.06 N/A Enzyme inhibition
4-Bromo-1-ethyl-1H-imidazole C₅H₇BrN₂ 175.03 N/A Cross-coupling reactions
6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole C₁₈H₁₃BrIN₃ 500.13 >200 Structural studies

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